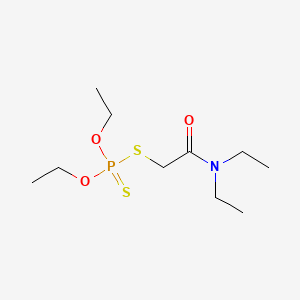
Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester is an organophosphorus compound with the molecular formula C_10H_22NO_3PS_2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of phosphorodithioic acid and contains both diethylamino and oxoethyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester typically involves the reaction of phosphorodithioic acid with diethylamino and oxoethyl reagents under controlled conditions. One common method involves the reaction of phosphorus pentasulfide with ethanol to produce diethyl dithiophosphate, which is then further reacted with diethylamino and oxoethyl compounds to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding phosphorodithioate.
Substitution: The ester can participate in substitution reactions, where the diethylamino or oxoethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
Major products formed from these reactions include phosphorothioates, phosphorodithioates, and substituted derivatives, depending on the specific reaction pathway and reagents used.
Applications De Recherche Scientifique
Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to changes in cellular pathways and processes. Its effects are mediated through the formation of covalent bonds with target molecules, altering their structure and function.
Comparaison Avec Des Composés Similaires
Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester can be compared with other similar compounds, such as:
Diethyl dithiophosphate: A simpler derivative of phosphorodithioic acid with similar chemical properties but lacking the diethylamino and oxoethyl groups.
Phosphorothioates: Compounds with similar phosphorus-sulfur bonds but different substituents, leading to variations in reactivity and applications.
Organophosphates: A broader class of compounds that includes phosphorodithioic acid derivatives, known for their use in pesticides and other industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
37744-81-3 |
|---|---|
Formule moléculaire |
C10H22NO3PS2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-diethoxyphosphinothioylsulfanyl-N,N-diethylacetamide |
InChI |
InChI=1S/C10H22NO3PS2/c1-5-11(6-2)10(12)9-17-15(16,13-7-3)14-8-4/h5-9H2,1-4H3 |
Clé InChI |
TVFXFQRFCPWSFX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CSP(=S)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















